2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0958046 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves the following steps:
Preparation of 4-chlorophenol.
Formation of the phenoxy linkage.
Synthesis of the trifluoromethylpyridine derivative.
Coupling of the pyridine and phenoxy fragments via the piperidine linker.
Final assembly to yield the target compound.
Industrial Production Methods: Industrial production methods focus on optimizing yields and ensuring the purity of the final product. This includes the use of large-scale reactors, controlled reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more complex oxygen-containing derivatives.
Reduction: Reduction reactions may target specific functional groups such as the ketone or pyridine ring, altering the compound's electronic and structural properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions (acidic or basic).
Major Products:
Substituted derivatives with modified functional groups.
Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and potential drug candidates.
Biology: Its structural features make it a potential candidate for studying receptor-ligand interactions and biological pathways.
Medicine: In pharmaceutical research, it may be explored for its potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
5. Mechanism of Action: The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. Its structural features enable it to modulate various biological pathways, potentially affecting cellular processes, signaling cascades, and gene expression.
Molecular Targets and Pathways Involved:
Binding to enzyme active sites, inhibiting or activating their functions.
Interacting with receptor proteins, altering signal transduction pathways.
Modulating gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one.
2-(4-chlorophenoxy)-1-(4-{[4-trifluoromethylphenyl]oxy}piperidin-1-yl)ethan-1-one.
2-(4-bromophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one.
This compound's intricate design and multifaceted applications make it a fascinating subject of study across various scientific disciplines. Whether in synthetic chemistry, medicinal research, or industrial development, it offers unique opportunities for innovation and discovery.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c20-14-2-4-15(5-3-14)27-12-18(26)25-9-7-16(8-10-25)28-17-6-1-13(11-24-17)19(21,22)23/h1-6,11,16H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHJEBEKZWCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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